molecular formula C18H20FN5O4 B1671427 Gemifloxacin CAS No. 175463-14-6

Gemifloxacin

Cat. No. B1671427
M. Wt: 389.4 g/mol
InChI Key: ZRCVYEYHRGVLOC-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemifloxacin is a quinolone antibacterial agent used for the treatment of acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . It belongs to the class of medicines known as quinolone antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Gemifloxacin has been synthesized in various forms. For instance, heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, yielding good results . Another study synthesized gemifloxacin conjugated silver nanoparticles, amplifying their antibacterial potential against human pathogens .


Molecular Structure Analysis

The molecular structure of gemifloxacin has been examined using density functional theory (DFT). The molecular HOMO, LUMO composition, their respective energy gaps, and MESP contours/surfaces have been drawn to explain the activity of gemifloxacin . The chemical formula of gemifloxacin is C18H20FN5O4 .


Chemical Reactions Analysis

Gemifloxacin binds with metals (As, Ag, and Pb) bi-dentately as evident from spectroscopic studies . In another study, gemifloxacin was found to interact with the –NH2 and –OH functional moiety and the metal surface .


Physical And Chemical Properties Analysis

Gemifloxacin has been characterized through physico-chemical and spectroscopic parameters including UV-Vis, TLC, FT-IR, NMR, and elemental (CHN) analysis . The non-linear optical properties of gemifloxacin have also been examined using DFT .

Scientific Research Applications

1. Impact on Biological Traits of Insects

Gemifloxacin, a DNA gyrase and topoisomerase inhibitor, has been studied for its effects on the biological traits of insects. In a study on Drosophila melanogaster, gemifloxacin was shown to significantly impair adult fitness and life-history parameters, likely due to its oxidative effects (Aslan, Büyükgüzel, & Büyükgüzel, 2019).

2. Analytical Methods in Pharmacokinetics

Gemifloxacin's presence in human plasma has been analyzed using high-performance liquid chromatography-tandem mass spectrometry. This method is valuable for pharmacokinetic studies and therapeutic drug monitoring of gemifloxacin (Kang, Suh, Ma, & Kim, 2022).

3. Anticancer Potential

Studies have explored gemifloxacin's potential in cancer treatment. For example, it was found to inhibit migration and invasion of human colon cancer cells and induce epithelial mesenchymal transition, suggesting its potential as a novel anticancer agent for treating metastasis in colon cancer (Kan et al., 2013).

4. Photocatalytic Degradation

The photodegradation of gemifloxacin using titanium dioxide nanoparticles (TiO2NPs)/H2O2 as a catalyst has been studied. This process is aimed at eliminating residual drug and its photodegradates with antibacterial activity from water samples, addressing concerns about antibiotic resistance (Ibrahim et al., 2017).

5. Treatment of Bacterial Infections

Gemifloxacin has been assessed for its effectiveness in treating various bacterial infections, such as Staphylococcus aureus keratitis. It showed significant efficacy in reducing bacterial load when early treatment was implemented (Wu et al., 2012).

6. Immunomodulatory Activities

Gemifloxacin has been evaluated for its immunomodulatory potential in vivo. The study on male Swiss albino mice revealed significant immunosuppressant potential at certain doses, indicating its impact on immune responses (Umair, Javeed, Ghafoor, & Ashraf, 2016).

7. Radiolabeling for Infection Imaging

The labeling of gemifloxacin with Technetium-99m for use in infection imaging has been explored. This development could be beneficial for distinguishing sites of infection, particularly in cases of Escherichia coli infections (Erfani, Rekabgardan, Mortazavi, & Shafiei, 2016).

8. Antibacterial Activity Evaluation

The in vitro antibacterial activity of gemifloxacin derivatives against clinical bacterial isolates has been investigated, revealing significant potency against gram-positive strains, including MRSA and MRSE (Feng et al., 2012).

Safety And Hazards

Gemifloxacin, like other systemic fluoroquinolones, has been associated with disabling and potentially irreversible serious adverse reactions (e.g., tendinitis and tendon rupture, peripheral neuropathy, CNS effects) that can occur together in the same patient . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVYEYHRGVLOC-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048495
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of gemifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination., Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones., The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gemifloxacin

Color/Form

Off-white, amorphous solid from chloroform-ethanol

CAS RN

175463-14-6
Record name Gemifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235-237 °C
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin
Reactant of Route 2
Reactant of Route 2
Gemifloxacin
Reactant of Route 3
Gemifloxacin
Reactant of Route 4
Gemifloxacin
Reactant of Route 5
Reactant of Route 5
Gemifloxacin
Reactant of Route 6
Gemifloxacin

Citations

For This Compound
9,890
Citations
MN Lowe, HM Lamb - Drugs, 2000 - Springer
… after oral gemifloxacin 320mg markedly reduced the AUC of gemifloxacin by approximately 85% versus gemifloxacin alone. Administration 3 hours before gemifloxacin reduced the …
Number of citations: 74 link.springer.com
JM Blondeau, B Missaghi - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
… This review will summarise many of the characteristics of gemifloxacin as published in the peer-reviewed literature. Gemifloxacin appears to be a compound that will be a valuable …
Number of citations: 46 www.tandfonline.com
P Ball, L Mandell, G Patou, W Dankner… - International journal of …, 2004 - Elsevier
… Gemifloxacin was well tolerated by the elderly, those with renal or hepatic impairment and when co-… In conclusion, gemifloxacin 320 mg once daily demonstrated a favourable safety and …
Number of citations: 89 www.sciencedirect.com
TA Davies, LM Kelly, GA Pankuch… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The activities of gemifloxacin compared to those of nine other agents was tested against a range of penicillin-susceptible and -resistant pneumococci by agar dilution, microdilution, time-…
Number of citations: 115 journals.asm.org
LD Saravolatz, J Leggett - Clinical infectious diseases, 2003 - academic.oup.com
… Gatifloxacin, gemifloxacin, and moxifloxacin are the newest … All 3 agents have a low risk of phototoxicity, but gemifloxacin is … In April 2003, the FDA approved gemifloxacin. These agents …
Number of citations: 172 academic.oup.com
A King, J May, G French, I Phillips - Journal of Antimicrobial …, 2000 - academic.oup.com
… Gemifloxacin was the most potent of the quinolones tested against streptococci and most ciprofloxacin-resistant pneumococci were susceptible to gemifloxacin… aerobes gemifloxacin …
Number of citations: 76 academic.oup.com
BK Yoo, DM Triller, CS Yong… - Annals of …, 2004 - journals.sagepub.com
… Gemifloxacin, consistent with other available fluoroquinolones, has insufficient activity … Gemifloxacin has adequate bioavailability and a favorable drug interaction profile. Gemifloxacin …
Number of citations: 71 journals.sagepub.com
A Allen, M Vousden, A Porter, A Lewis - Chemotherapy, 1999 - karger.com
… gemifloxacin were notably altered by the administration of Maalox ® at any time relative to gemifloxacin … The findings of this study support the dosing recommendation that gemifloxacin …
Number of citations: 64 karger.com
TM File Jr, LA Mandell, G Tillotson… - Journal of …, 2007 - academic.oup.com
… , gemifloxacin has been shown to have a favourable pharmacodynamic profile when used once daily at 320 mg. At this dose, a 7 day treatment regimen with gemifloxacin … gemifloxacin …
Number of citations: 97 academic.oup.com
RD Kirkcaldy, HS Weinstock, PC Moore… - Clinical infectious …, 2014 - academic.oup.com
… 2 g orally, or gemifloxacin 320 mg orally plus … receiving gemifloxacin/azithromycin. Gentamicin/azithromycin cured 10 of 10 pharyngeal infections and 1 of 1 rectal infection; …
Number of citations: 175 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.